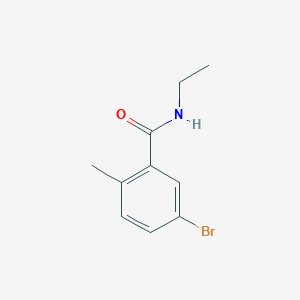![molecular formula C12H22N2O4 B1375333 Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate CAS No. 1803598-73-3](/img/structure/B1375333.png)
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate
説明
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803598-73-3 . It has a molecular weight of 258.32 and its molecular formula is C12H22N2O4 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) . This code provides a specific string of characters that describes the compound’s structure.Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Its molecular weight is 258.31 and its molecular formula is C12H22N2O4 .科学的研究の応用
Synthesis and Chemical Properties
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates have been synthesized, demonstrating a new reaction pathway and potential applications in organic synthesis and drug development (Carbone et al., 2013).
- The compound has been involved in reactions leading to the synthesis of azabicyclo[3.2.1]octane, highlighting its versatility in producing complex organic structures (MacorJohn et al., 1998).
- It has been used in the divergent synthesis of different organic compounds, such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, indicating its potential in creating diverse chemical structures (Rossi et al., 2007).
Structural and Molecular Analysis
- Studies have analyzed the crystal structure of related compounds to understand the supramolecular arrangement influenced by weak intermolecular interactions, which is crucial for designing new materials and drugs (Samipillai et al., 2016).
- Research has also focused on the thermal, X-ray, and DFT analyses of related compounds, contributing to the understanding of their stability and reactivity, which is valuable for material science and pharmacology (Çolak et al., 2021).
Applications in Drug Development
- The compound has been used in the synthesis of influenza neuraminidase inhibitors, highlighting its importance in medicinal chemistry and drug design (Wang et al., 2001).
- It has also been involved in the synthesis of compounds with potential pharmacological activities, such as anti-inflammatory and antiradical properties, underscoring its relevance in developing new therapeutics (Zykova et al., 2016).
Catalysis and Synthesis
- Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate derivatives have been used as catalysts in alkoxycarbonylation of alkenes, a significant reaction in industrial chemistry (Dong et al., 2017).
- The compound has enabled the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, which are important for the preparation of N-fused heterocycles (Ghaedi et al., 2015).
生化学分析
Biochemical Properties
Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with amino acid ionic liquids, enhancing amide formation without the addition of a base . This interaction is crucial for its application in dipeptide synthesis, where it acts as a starting material with commonly used coupling reagents . The nature of these interactions involves the formation of stable complexes, which facilitate the desired biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of specific signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of key proteins and enzymes . These effects are critical for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways . This inhibition can lead to a cascade of biochemical changes, ultimately affecting cellular function and metabolism. Additionally, it can activate certain enzymes, enhancing their activity and promoting specific biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have provided valuable insights into its temporal effects, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, altering the balance of key biochemical reactions . For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of specific metabolites . These effects are important for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are essential for its accumulation and activity in target tissues, influencing its overall effectiveness and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in particular biochemical reactions . Understanding its subcellular localization provides valuable insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-11(16)14-7-6-9(8-14)13-10(15)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJWTYRYPRTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)


![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)

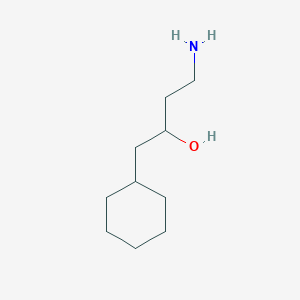
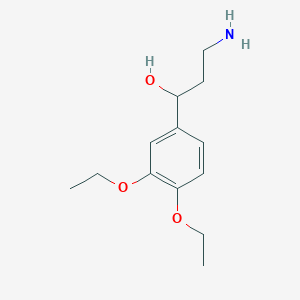
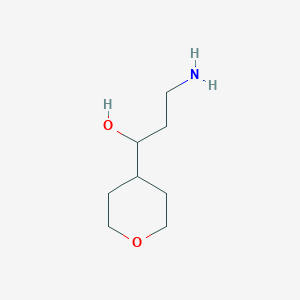
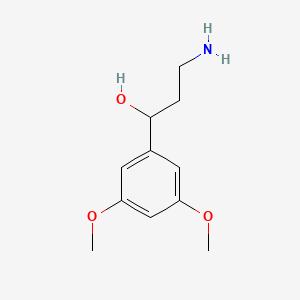
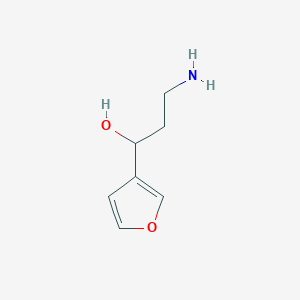
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
